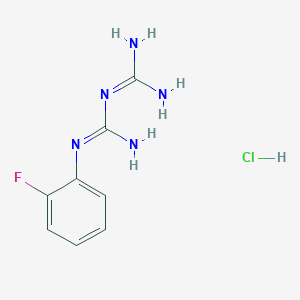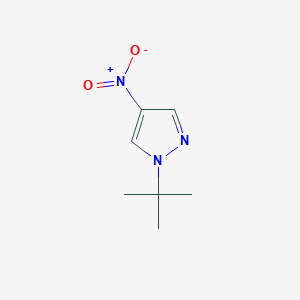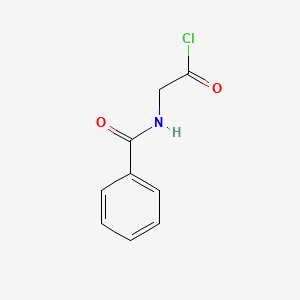
6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine, commonly known as 6-Cl-PYPA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 6-Cl-PYPA is a colorless solid that is soluble in water and ethanol, making it an ideal compound for use in laboratory experiments. 6-Cl-PYPA is used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a ligand for binding proteins, and as a tool for studying enzyme kinetics.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the structural family of pyrazinamines, serves as a key precursor for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. Recent reviews have highlighted the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of pyranopyrimidine scaffolds. These catalysts offer diverse pathways for developing lead molecules with significant medicinal potential (Parmar, Vala, & Patel, 2023).
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives, which include the core structure of 6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine, are recognized for their diverse pharmacological properties. A comprehensive review of patents from 2008 to 2012 showcased the potential of these derivatives as active compounds due to their antibacterial, antifungal, anticancer, and antidiabetic effects, among others. The increasing interest in pyrazine cores is driven by their significant pharmacological effects, underscoring the importance of further studies to develop clinically relevant compounds (Ferreira & Kaiser, 2012).
Synthesis and Properties of Heterocyclic Compounds
Research on heterocyclic N-oxide molecules, including those synthesized from pyrazine, highlights their utility in organic synthesis, catalysis, and drug development. These compounds demonstrate essential functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal applications, such as anticancer and antibacterial activities. This underscores the versatility of heterocyclic N-oxides derived from pyrazine in advanced chemistry and pharmaceutical research (Li et al., 2019).
Spin Crossover Active Iron(II) Complexes
The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes, utilizing ligands based on pyrazole and pyrazine units, represent a significant area of study. These investigations focus on the impact of synthesis and crystallization methods on the SCO properties of the materials, emphasizing the role of pyrazine-based ligands in developing novel magnetic materials (Olguín & Brooker, 2011).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazinamines, show extensive therapeutic potential across a wide range of biological activities. Research covering the period from 2000 to 2011 highlights the applications of pyrazolines in antimicrobial, anti-inflammatory, antidepressant, and anticancer therapies, among others. This review emphasizes the need for continued exploration of pyrazoline derivatives in developing new pharmaceuticals (Shaaban, Mayhoub, & Farag, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-12-7-10(15-9)14-5-8-3-1-2-4-13-8/h1-4,6-7H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHNHCAQKNFNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Benzo[e]indole](/img/structure/B1312658.png)


![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)


![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)


![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)


